

Technical Support Center: Guanidine Permeability Optimization

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Compound of Interest

Compound Name: *1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine*

CAS No.: 16018-49-8

Cat. No.: B095238

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Subject: Modifying the Guanidine Group to Improve Permeability

Ticket ID: #GUAN-OPT-404 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The "Arginine Paradox"

Welcome to the optimization support center. You are likely here because your lead compound has nanomolar affinity (thanks to a key guanidine-aspartate interaction) but zero passive permeability (Caco-2 $< 1 \times 10^{-6}$ cm/s).

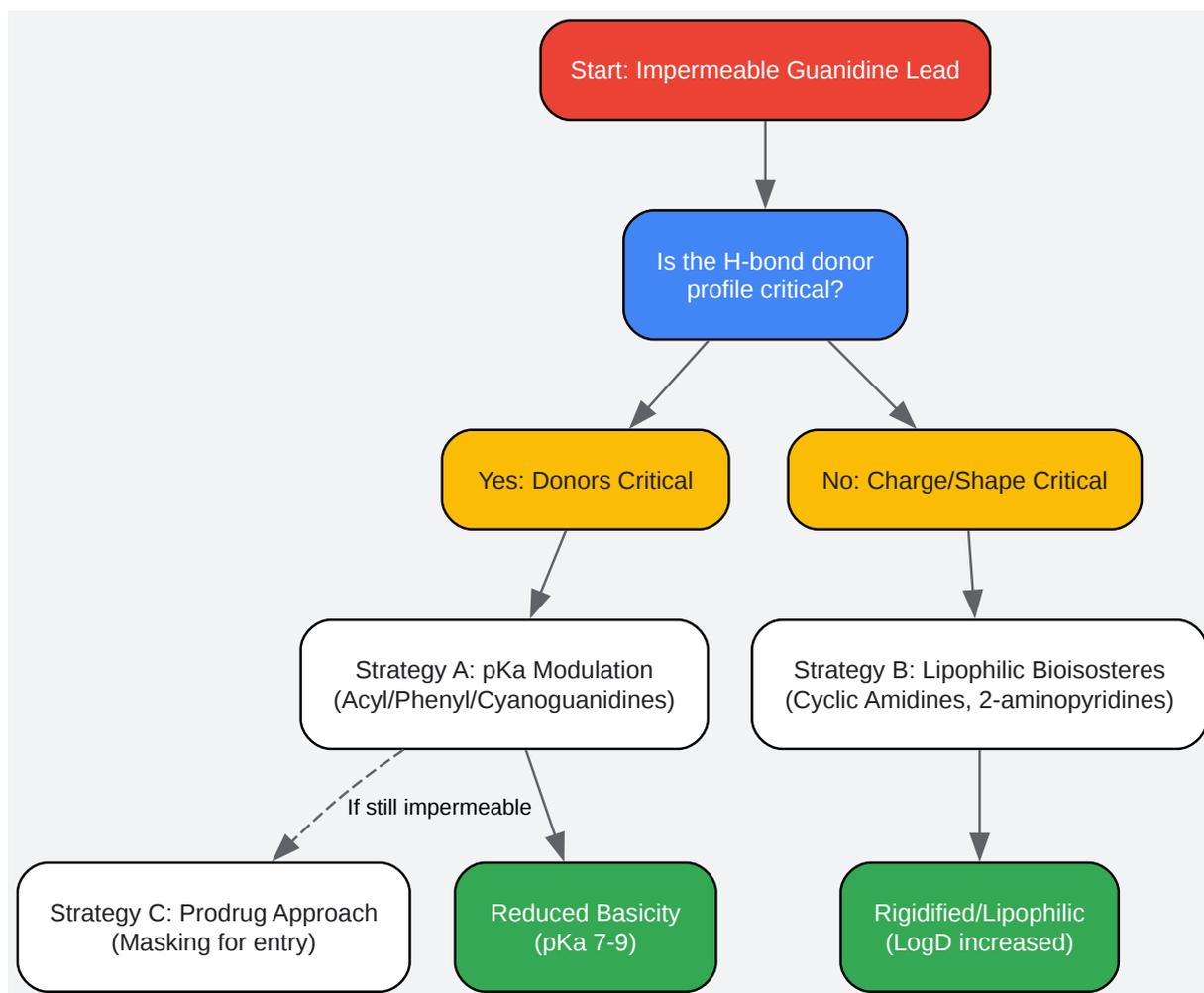
The Core Issue: The guanidine group is one of the most basic functional groups in medicinal chemistry (pKa ~12.5–13.5).[1] At physiological pH (7.4), it exists almost exclusively as the guanidinium cation. While this charge drives electrostatic binding, the desolvation penalty required to move this cation from water into the lipid bilayer is energetically prohibitive (~20–25 kcal/mol).

This guide provides a troubleshooting framework to mask, modulate, or mimic the guanidine group to restore permeability without sacrificing potency.

Module 1: Chemical Modification Strategies (The "How-To")

If your guanidine is essential for binding, you cannot simply remove it. You must modulate its physicochemical properties. Use the following decision matrix to select the correct modification.

Decision Logic: Guanidine Optimization Tree



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Figure 1: Decision tree for selecting the appropriate guanidine modification based on binding mode requirements.

Strategy A: pKa Modulation (The "Soft" Guanidine)

Goal: Lower the pKa to < 10 to increase the fraction of the neutral species at pH 7.4.

Modification	Approx pKa	Permeability Impact	Binding Risk
Native Guanidine	~13.5	Very Low	N/A (Baseline)
Phenylguanidine	~10.5	Low/Medium	Steric clash with aromatic ring
Acylguanidine	~7.0–8.5	High	Loss of charge interaction
Cyanoguanidine	~0.0	High	Loss of basicity; potential toxicity
N-Hydroxyguanidine	~11.0	Medium	Metabolic stability issues

Troubleshooting Protocol:

- Issue: You synthesized an acylguanidine, but potency dropped 100-fold.
- Diagnosis: The carbonyl oxygen of the acyl group may be creating an intramolecular hydrogen bond (IMHB) with the guanidine NH, altering the vector of the H-bond donors needed for the target.
- Fix: Switch to a 1,2,4-oxadiazole or 1,2,4-thiadiazole ring. These heterocycles act as planar bioisosteres of acylguanidines but lock the conformation, potentially restoring binding affinity while maintaining low basicity.

Strategy B: Cyclic Bioisosteres

Goal: Hide the polarity within a ring system and increase lipophilicity (LogD).

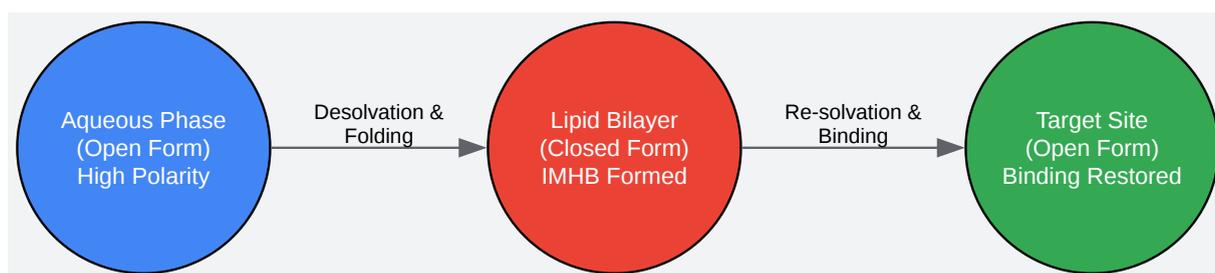
- 2-Aminopyridines: A classic replacement. The ring nitrogen accepts a proton, mimicking the charge, but the overall lipophilicity is higher.

- Cyclic Guanidines (e.g., 2-iminoimidazolidine): These constrain the flexible guanidine, reducing the entropy penalty upon binding, but often remain quite basic (pKa ~11).
- Bridgehead Amines: Incorporating the guanidine into a bicyclic system (e.g., 1,4-diazabicyclo[2.2.2]octane derivatives) can shield the charge sterically.

Module 2: The "Chameleon" Effect (Intramolecular Hydrogen Bonding)

One of the most elegant solutions is to design the molecule to form an Intramolecular Hydrogen Bond (IMHB). This allows the molecule to "close" its polar groups when traversing the lipid membrane (low dielectric) and "open" them to bind the target (high dielectric).

Mechanism Visualization:



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Figure 2: The "Chameleon" effect where IMHB formation shields polarity during membrane transit.

Design Tip: Introduce an H-bond acceptor (e.g., an ether oxygen or fluorine) 3–4 bonds away from the guanidine NH. This facilitates the formation of a transient 5- or 6-membered pseudo-ring in the lipid phase.

Module 3: Experimental Troubleshooting (FAQs)

Q1: My modified guanidine shows good LogP but still fails PAMPA. Why?

A: You are likely looking at LogP (lipophilicity of the neutral species) instead of LogD7.4 (distribution coefficient at physiological pH).

- The Trap: Even if you lower the pKa to 10.5 (e.g., phenylguanidine), the compound is still 99.9% protonated at pH 7.4.
- The Fix: You must lower the pKa to < 8.0 (Acylguanidine) or < 7.0 (Cyanoguanidine) to see significant passive permeability. Alternatively, use a PAMPA-BBB assay with a lipid formulation specifically designed to detect cationic permeation (e.g., containing anionic lipids like phosphatidylserine).

Q2: The acylguanidine is unstable in plasma. How do I fix this?

A: Acylguanidines can be susceptible to hydrolysis by esterases or spontaneous hydrolysis if the acyl group is electron-deficient.

- The Fix: Increase steric bulk around the carbonyl group (e.g., use a pivaloyl or tert-butyl group). Alternatively, cyclize the structure into a dihydrotriazine or similar heterocycle to remove the hydrolyzable bond entirely.

Q3: Can I use a prodrug strategy?

A: Yes. The "Double-Prodrug" strategy is effective for guanidines.

- Method: Cap the guanidine with an alkoxycarbonyl group (carbamate).
 - Example: $R-NH-C(=NH)-NH-CO-O-R'$
 - This neutralizes the charge completely. Once inside the cell or plasma, esterases cleave the carbamate, releasing the active guanidine.
 - Warning: Ensure the byproduct is non-toxic.

Module 4: Standardized Protocol for Permeability Assessment

Do not rely on generic ADME protocols. Basic compounds require specific pH handling.

Protocol: pH-Dependent PAMPA for Basic Compounds

- Preparation: Dissolve compound to 10 mM in DMSO.
- Donor Plate: Prepare aqueous buffer at pH 9.0 (not just 7.4).
 - Why? Shifting the pH to 9.0 drives a higher fraction of the guanidine (if pKa ~10-11) into the neutral state, allowing you to measure the intrinsic permeability (). If P_{int} is high, the compound can permeate; you just need to tweak the pKa further.
- Acceptor Plate: Use standard phosphate buffer pH 7.4 with a "sink" (e.g., surfactant) to capture the compound.
- Incubation: 4 hours at room temperature.
- Analysis: LC-MS/MS. Calculate P_{app} .

Data Interpretation Table:

pH 7.4	pH 9.0	Diagnosis	Action
Low	Low	Intrinsically impermeable	Add lipophilic groups / Bioisosteres
Low	High	pKa limited	Lower pKa (EWG addition)
High	High	Good candidate	Proceed to Caco-2 (efflux check)

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